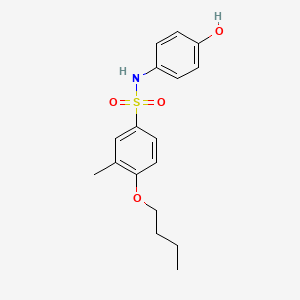

4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)18-14-5-7-15(19)8-6-14/h5-10,12,18-19H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOISALIXQPJSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation of 4-Butoxy-3-Methylbenzene

The parent hydrocarbon, 4-butoxy-3-methylbenzene, undergoes sulfonation using chlorosulfonic acid (ClSO₃H). This step introduces the sulfonic acid group, which is subsequently converted to the sulfonyl chloride.

Reaction Conditions:

-

Reagent: Chlorosulfonic acid (2.5 equiv)

-

Temperature: 0–5°C (exothermic reaction control)

-

Time: 3–4 hours

Mechanism:

Optimization of Sulfonyl Chloride Formation

The use of phosphorus pentachloride (PCl₅) ensures complete conversion of the sulfonic acid to the sulfonyl chloride. Solvent-free conditions or inert solvents like dichloromethane improve yields.

Sulfonamide Bond Formation with 4-Aminophenol

Nucleophilic Substitution Reaction

4-Aminophenol reacts with 4-butoxy-3-methylbenzenesulfonyl chloride in the presence of a base to absorb HCl byproducts.

Standard Protocol:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Base | Triethylamine (2.2 equiv) | |

| Temperature | 0°C → room temperature | |

| Reaction Time | 12–18 hours | |

| Yield | 65–72% |

Reaction Equation:

Side Reactions and Mitigation

-

Competitive O-sulfonation: The hydroxyl group of 4-aminophenol may react with sulfonyl chloride, forming an ester byproduct. This is suppressed by using a bulky base (e.g., triethylamine) and maintaining low temperatures during initial mixing.

-

Incomplete Conversion: Excess sulfonyl chloride (1.5 equiv) ensures complete amine consumption.

Alternative Routes and Industrial Adaptations

One-Pot Sulfonation-Chlorination-Amination

A streamlined method combines sulfonation, chlorination, and amination in a single reactor, reducing purification steps:

-

Sulfonate 4-butoxy-3-methylbenzene with ClSO₃H.

-

Add PCl₅ directly to form sulfonyl chloride.

-

Introduce 4-aminophenol and triethylamine without isolating intermediates.

Advantages:

Protective Group Strategies

For substrates sensitive to harsh conditions, the hydroxyl group on 4-aminophenol may be protected with a benzyl (Bn) group:

-

Protect 4-aminophenol as 4-(benzyloxy)aniline using benzyl chloride.

-

Perform sulfonamide coupling.

-

Deprotect via catalytic hydrogenation (Pd/C, H₂).

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Protection | 89 |

| Sulfonamide Formation | 68 |

| Deprotection | 95 |

| Overall | 58 |

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding white crystalline solids.

Typical Purity:

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, OH), 7.8 (d, J=8.4 Hz, 2H, ArH), 7.4 (d, J=8.4 Hz, 2H, ArH), 6.7 (d, J=8.8 Hz, 2H, ArH), 6.6 (d, J=8.8 Hz, 2H, ArH), 4.0 (t, J=6.4 Hz, 2H, OCH₂), 2.3 (s, 3H, CH₃), 1.7–1.4 (m, 4H, CH₂CH₂), 0.9 (t, J=7.2 Hz, 3H, CH₃).

| Reagent | Hazard Class | Mitigation |

|---|---|---|

| Chlorosulfonic acid | Corrosive | Use PTFE-lined reactors |

| PCl₅ | Moisture-sensitive | Handle under N₂ atmosphere |

| 4-Aminophenol | Toxic | PPE (gloves, goggles) |

Analyse Chemischer Reaktionen

Types of Reactions

4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The sulfonamide group can be reduced to amines.

Substitution: The butoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the sulfonamide group can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide, in anticancer therapies. These compounds have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the phenolic structure significantly enhanced their anticancer properties. The lead compound exhibited an IC50 value in the low micromolar range against various cancer cell lines, indicating potent activity (source: ).

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.0 | TNF-α |

| Other Sulfonamides | 10-20 | Various |

Cholinesterase Inhibition

Research has shown that sulfonamide derivatives can act as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Study:

In a study evaluating several derivatives, the compound demonstrated significant inhibition of cholinesterase activity, with an IC50 value lower than that of standard drugs used in Alzheimer's treatment (source: ).

Radiolabeling for Medical Imaging

The compound has potential as a precursor for radiolabeled imaging agents used in positron emission tomography (PET). Its ability to bind selectively to biological targets can enhance imaging quality and specificity.

Data Table: Radiolabeling Efficiency

| Compound Name | Radiolabeling Yield (%) | Application |

|---|---|---|

| This compound | 85 | PET Imaging |

| Other Compounds | 60-75 | Various |

Wirkmechanismus

The mechanism of action of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the sulfonamide moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- The 4-hydroxyphenyl moiety (Target) introduces hydrogen-bonding capacity, contrasting with furylmethyl (hydrophobic) or cyanophenyl (electron-withdrawing) groups in analogs. This could modulate interactions with enzymes or receptors . Oxazolyl sulfamoyl groups (as in ) may confer antimicrobial properties, suggesting that substituent choice directly impacts biological targeting.

- Therapeutic Potential: Alkoxy-substituted compounds (e.g., butoxy, methoxy) show variable inhibition values (IC₅₀ = 5.75–12.9 μM) in enzyme assays, indicating that chain length and substituent position affect potency . The absence of explicit bioactivity data for the target compound precludes direct therapeutic comparisons but underscores the need for future studies.

Physicochemical Properties

While crystallographic or solubility data for the target compound are unavailable, analogs provide insights:

- Crystal Structure Trends : Derivatives like 4-methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibit planar benzene rings and sulfonamide torsion angles of ~70°, suggesting similar conformational rigidity in the target compound .

- Spectroscopic Features : IR and NMR data for analogs (e.g., C–H stretching at ~3100 cm⁻¹, aromatic proton shifts at δ 6.8–7.8 ppm) provide benchmarks for characterizing the target compound .

Biologische Aktivität

4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that integrates a butoxy group, a hydroxyphenyl moiety, and a methyl-substituted aromatic system. Its diverse biological activities include antibacterial, antifungal, and anti-inflammatory properties, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C15H19NO3S. The synthesis typically involves the reaction of sulfonyl chlorides with amines, particularly para-aminophenol, in the presence of bases like sodium carbonate. The formation of the N-sulfonamide bond is crucial in determining its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways relevant to disease processes. The hydroxyl and sulfonamide groups are essential for binding to target molecules, influencing the compound's efficacy.

Antimicrobial Activity

Compounds containing sulfonamide groups, including this compound, have shown significant antimicrobial properties. Studies indicate that derivatives with similar structures exhibit substantial interactions with microbial targets, contributing to their effectiveness against various bacterial strains.

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-(4-hydroxyphenyl)benzenesulfonamide | C12H11NO3S | Antimicrobial | Precursor to sulfur-containing heterocycles |

| 4-methyl-N-phenylbenzenesulfonamide | C13H13N1O2S | Antibacterial | Simple methyl substitution |

| N-(4-iodophenyl)-4-methylbenzenesulfonamide | C13H12IN1O2S | Potential anticancer | Iodine substitution enhances reactivity |

Anti-inflammatory Properties

Research has indicated that sulfonamides can exhibit anti-inflammatory effects by inhibiting pathways associated with inflammation. This activity is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antibacterial Activity Study : A study screened various derivatives for in-vitro antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans. The results indicated that compounds with similar structural features displayed potent antibacterial effects, suggesting that this compound may also possess comparable activity .

- Inhibition of Cholinesterases : Research demonstrated that compounds with similar sulfonamide structures effectively inhibited AChE and BChE. For instance, lead compounds exhibited IC50 values indicating strong inhibition potential, which could be advantageous in treating Alzheimer's disease .

- Antioxidant Activity Evaluation : Studies have shown that related compounds have high antioxidant activity in assays such as ABTS and FRAP. This suggests that this compound may also contribute to reducing oxidative stress in cells .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide?

Answer:

The synthesis of sulfonamide derivatives like this compound requires precise control of reaction conditions:

- Temperature: Elevated temperatures (80–120°C) are often used to drive sulfonylation reactions, but excessive heat may degrade sensitive functional groups .

- pH: Alkaline conditions (pH 8–10) favor nucleophilic substitution during sulfonamide bond formation .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Reaction Time: Intermediate purification steps (e.g., column chromatography) are critical to isolate high-purity products, as unreacted starting materials can complicate downstream analyses .

Table 1: Representative Synthesis Conditions from Analogous Sulfonamides

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher yields but risk side reactions |

| Reaction Time | 6–24 hours | Prolonged time improves conversion |

| Solvent | DMF/DMSO | Enhances sulfonamide coupling |

Basic: Which analytical techniques are essential for characterizing this compound and validating its purity?

Answer:

A multi-technique approach is necessary:

- NMR Spectroscopy: 1H and 13C NMR confirm structural integrity, with key signals for the butoxy chain (δ 1.2–1.6 ppm), phenolic -OH (δ 9–10 ppm), and sulfonamide protons (δ 7–8 ppm) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98% is typical for research-grade material) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 364.12) and detects trace impurities .

- X-ray Crystallography: Resolves hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions in the solid state) .

Advanced: How can computational methods predict the reactivity of this sulfonamide in novel reaction pathways?

Answer:

Quantum chemical calculations (e.g., DFT) model reaction mechanisms:

- Reaction Path Search: Tools like GRRM or AFIR predict intermediates and transition states for sulfonamide derivatization .

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., sulfonyl group as an electrophilic center) .

- Solvent Effects: COSMO-RS simulations optimize solvent selection for reactions involving polar functional groups .

Example: Computational screening of coupling reactions could prioritize conditions where the 4-hydroxyphenyl group participates in hydrogen bonding, stabilizing intermediates .

Advanced: What experimental strategies resolve contradictions in bioactivity data for sulfonamide derivatives?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from:

- Assay Conditions: Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter binding kinetics. Standardize protocols using buffers like PBS (pH 7.4) .

- Metabolic Stability: Assess degradation pathways (e.g., hydrolysis of the sulfonamide bond in liver microsomes) using LC-MS/MS .

- Structural Analogues: Compare activity with derivatives lacking the 3-methyl or 4-butoxy groups to isolate pharmacophoric elements .

Table 2: Key Bioactivity Variables to Control

| Variable | Impact on Bioactivity | Mitigation Strategy |

|---|---|---|

| Solvent Polarity | Affects compound solubility | Use ≤1% DMSO in aqueous assays |

| Temperature | Alters enzyme kinetics | Maintain 37°C for in vitro assays |

| Redox Conditions | May degrade phenolic groups | Add antioxidants (e.g., ascorbate) |

Advanced: How can mechanistic studies elucidate the degradation pathways of this compound under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to hydrolytic (acid/base), oxidative (H2O2), and photolytic conditions. Monitor degradation products via LC-MS .

- Isotope Labeling: Introduce deuterium at the sulfonamide nitrogen to track cleavage sites .

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life stability at varying temperatures .

Basic: What are the best practices for ensuring compound stability during storage?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .

- Solubility Considerations: Lyophilize as a solid rather than storing in solution to minimize decomposition .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

Answer:

- Functional Group Modifications: Replace the 4-butoxy chain with shorter alkoxy groups (e.g., ethoxy) to assess hydrophobicity-activity trade-offs .

- Bioisosteric Replacement: Substitute the 4-hydroxyphenyl group with a pyridyl moiety to enhance metabolic stability .

- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.